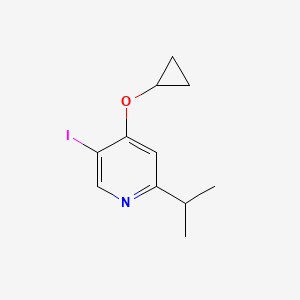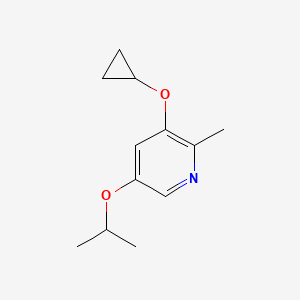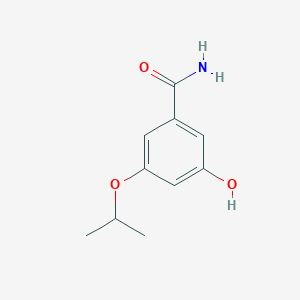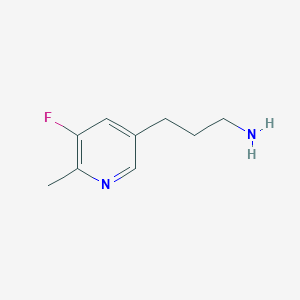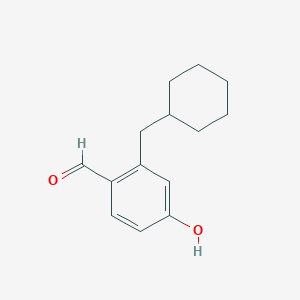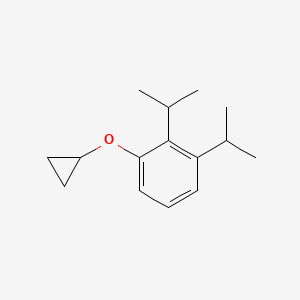
1-Cyclopropoxy-2,3-diisopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2,3-diisopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two isopropyl groups. This compound is part of the broader class of diisopropylbenzenes, which are known for their applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2,3-diisopropylbenzene can be synthesized through the alkylation of benzene derivatives. The process typically involves the reaction of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The cyclopropoxy group can be introduced via a subsequent reaction involving cyclopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization processes.
Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Hydroperoxides and dihydroxy derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-2,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Comparison: 1-Cyclopropoxy-2,3-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity compared to other diisopropylbenzenes. The cyclopropoxy group enhances the compound’s ability to undergo ring-opening reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(15(13)11(3)4)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3 |
Clave InChI |
JWLSKSJEBWBORR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)OC2CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
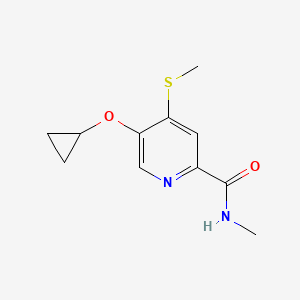
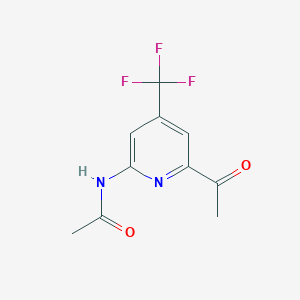

![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
